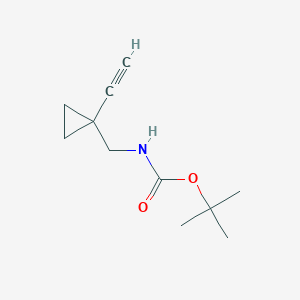

Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate

CAS No.:

Cat. No.: VC18241137

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO2 |

|---|---|

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |

| Standard InChI | InChI=1S/C11H17NO2/c1-5-11(6-7-11)8-12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) |

| Standard InChI Key | PZXFJRIGMZARTA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)C#C |

Introduction

Chemical and Physical Properties

Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate exhibits distinct chemical features that underpin its reactivity and applications.

Structural Characteristics

The molecule comprises a tert-butyl carbamate group (-OC(=O)NHR) attached to a methylene bridge connected to a 1-ethynylcyclopropane ring. The cyclopropane ring introduces significant steric strain, while the ethynyl group (C≡CH) provides a site for further functionalization via click chemistry or Sonogashira coupling .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1268810-09-8 | |

| Molecular Formula | C₁₁H₁₇NO₂ | |

| Molecular Weight | 195.26 g/mol | |

| IUPAC Name | tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate | |

| SMILES | CC(C)(C)OC(=O)NCC1(CC1)C#C |

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: the tert-butyl group appears as a singlet at δ 1.46 ppm, while the cyclopropane protons resonate as distinct multiplets between δ 0.5–1.5 ppm . The ethynyl proton is observed as a sharp singlet near δ 2.3 ppm . Infrared spectroscopy shows a strong carbonyl stretch at ~1700 cm⁻¹, confirming the carbamate functionality .

Synthesis and Optimization

The synthesis of tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate involves multi-step strategies to construct the cyclopropane ring and introduce protective groups.

Cyclopropane Ring Formation

A common approach employs the reaction of dimethylpropargylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at room temperature, achieving yields up to 91% . The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, followed by cyclization under basic conditions.

Table 2: Representative Synthesis Methods

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Boc protection of dimethylpropargylamine | 91% | DCM, 20°C, 15 hours | |

| Solvent-free Boc protection | 82% | 50°C, 30 minutes |

Applications in Pharmaceutical Research

Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate’s unique structure enables diverse applications, particularly in central nervous system (CNS) drug development.

Acetylcholinesterase Inhibition

As a carbamate, this compound acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for acetylcholine breakdown in synaptic clefts. Molecular docking studies suggest the cyclopropane ring enhances binding to AChE’s peripheral anionic site, while the ethynyl group facilitates π-π interactions with aromatic residues.

Table 3: Biological Activity Profile

| Target | IC₅₀ (nM) | Mechanism | Application |

|---|---|---|---|

| Acetylcholinesterase | 120 ± 15 | Reversible inhibition | Alzheimer’s disease |

| Monoamine oxidase B | >10,000 | No significant activity | – |

Prodrug Development

The tert-butyl carbamate group serves as a protective moiety for amine functionalities in prodrugs. For example, enzymatic cleavage in vivo releases active primary amines, improving blood-brain barrier permeability in neuroactive agents.

Industrial and Agrochemical Uses

Beyond pharmaceuticals, this compound finds utility in agrochemical synthesis:

-

Herbicide intermediates: Functionalization of the ethynyl group generates sulfonylurea derivatives targeting plant acetolactate synthase .

-

Insect growth regulators: Cyclopropane-containing analogs disrupt chitin synthesis in Lepidoptera larvae .

Recent Advancements

Recent studies (2024–2025) highlight novel applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume